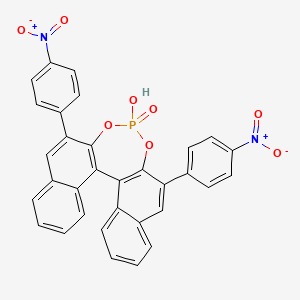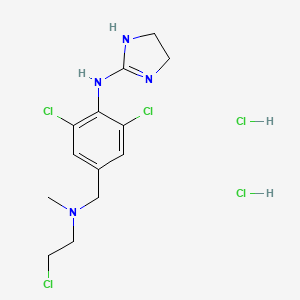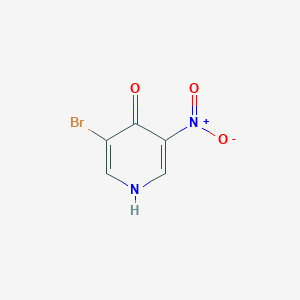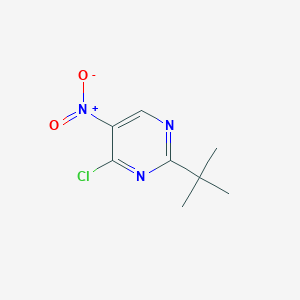![molecular formula C9H12O2 B3428841 Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 701-15-5](/img/structure/B3428841.png)
Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate
Descripción general
Descripción
“Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate” is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as “Methyl 5-norbornene-2-carboxylate” and "5-Norbornene-2-carboxylic Acid Methyl Ester" . The molecular weight of this compound is 152.19 g/mol .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate has been used for the preparation of a similar compound .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 . The Canonical SMILES representation is COC(=O)C1CC2CC1C=C2 .
Mecanismo De Acción
The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific targets in the body, such as enzymes or receptors. This interaction may result in the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that this compound has anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to possess anti-tumor activity, which may be due to its ability to induce apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate has several advantages for use in lab experiments. It is readily available, and its synthesis is relatively simple and cost-effective. Additionally, this compound is stable and can be stored for extended periods without degradation. However, there are also some limitations to its use. This compound may exhibit low solubility in certain solvents, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate. One potential area of research is the development of novel enzyme inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved biological activity. Overall, research on this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Furthermore, it has been found to be a potent inhibitor of certain enzymes, making it an attractive candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHVHWVKRQHORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252497 | |
| Record name | Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701-15-5 | |
| Record name | Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(~15~N)Isocyanatomethyl]benzene](/img/structure/B3428783.png)









